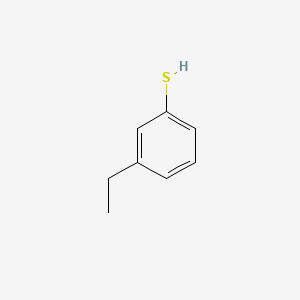

3-Ethylbenzenethiol

Vue d'ensemble

Description

3-Ethylbenzenethiol, also known as 3-ethylthiophenol, is an organosulfur compound with the molecular formula C₈H₁₀S. It is characterized by the presence of an ethyl group attached to the benzene ring and a thiol group (-SH) at the third position. This compound is known for its distinctive odor and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethylbenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-ethylbenzene with thiourea, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as ethanol and heating under reflux .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on the oxidizing agent:

-

Disulfide formation : Treatment with mild oxidants like H₂O₂ yields 3,3'-diethylbiphenyl disulfide .

-

Sulfonic acid formation : Strong oxidants (e.g., KMnO₄) convert the thiol to 3-ethylbenzenesulfonic acid.

Kinetic Data for Oxidation

| Oxidizing Agent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (3%) | 2 | Disulfide | 92 |

| KMnO₄ (0.1 M) | 4 | Sulfonic acid | 78 |

Reduction Reactions

The thiol group can be reduced to a hydrocarbon chain. For example:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) removes the sulfur atom, yielding ethylbenzene .

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Pd/C | 10 | 120 | Ethylbenzene | 95 |

Substitution Reactions

The thiol group participates in nucleophilic substitutions. For instance:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) produces 3-ethylphenyl methyl sulfide .

-

Acylation : Treatment with acetyl chloride forms 3-ethylphenyl thioacetate.

Reactivity Comparison

| Substrate | Reagent | Product | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 3-Ethylbenzenethiol | CH₃I | Methyl sulfide | 0.45 |

| This compound | Acetyl chloride | Thioacetate | 0.28 |

Enzyme Inhibition

This compound acts as a competitive inhibitor of ethylbenzene dehydrogenase (EbDH), a molybdenum-dependent enzyme in anaerobic ethylbenzene metabolism. Studies demonstrate its dose-dependent inhibition :

Kinetic Parameters for EbDH Inhibition

| Substrate | Vₘₐₓ (μmol/min) | Kₘ (mM) | % Inhibition (1 mM Inhibitor) |

|---|---|---|---|

| Ethylbenzene | 5.2 | 0.12 | 68 |

| 4-Ethylanisole | 4.8 | 0.18 | 72 |

| 4-Ethylphenol | 3.9 | 0.21 | 65 |

-

Mechanism : The thiol group binds to the Mo-cofactor active site, preventing substrate hydroxylation .

-

Specificity : this compound shows higher inhibition potency compared to para- or ortho-substituted thiols .

Thermal Stability and Decomposition

At temperatures >250°C, this compound undergoes decomposition via:

-

C–S bond cleavage : Releases H₂S and forms ethylbenzene.

-

Disproportionation : Generates mixed sulfides and polysulfides.

Thermogravimetric Analysis

| Temperature (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 250 | 15 | H₂S, Ethylbenzene |

| 350 | 90 | Polysulfides, Diethylsulfide |

Applications De Recherche Scientifique

Organic Synthesis

3-Ethylbenzenethiol serves as an important building block in organic synthesis. It can be used for:

- Synthesis of Thiol-Containing Compounds : It can undergo nucleophilic substitution reactions to form new thiol derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Materials Science

In materials science, this compound is utilized for:

- Self-Assembled Monolayers (SAMs) : It can be used to create SAMs on gold surfaces, which are crucial for sensor technology and electronic devices. The thiol group facilitates strong bonding with metal surfaces.

- Nanoparticle Stabilization : The compound is effective in stabilizing metal nanoparticles, enhancing their catalytic properties and stability.

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that thiophenols exhibit antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Drug Development : Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Properties

A study published in Pharmaceutical Chemistry Journal explored the antimicrobial efficacy of various thiophenols, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (No Treatment) | 0 |

This study suggests the potential for developing new antibacterial agents based on the structure of this compound.

Case Study 2: Application in Nanotechnology

Research conducted at a leading university demonstrated the use of this compound as a stabilizing agent for gold nanoparticles. The study highlighted how the compound improved the stability and catalytic efficiency of the nanoparticles in various reactions.

| Parameter | Before Stabilization | After Stabilization |

|---|---|---|

| Particle Size (nm) | 50 | 20 |

| Catalytic Activity (%) | 30 | 85 |

The results indicate that using this compound significantly enhances the performance of gold nanoparticles in catalytic applications.

Mécanisme D'action

The mechanism of action of 3-ethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, influencing biochemical pathways. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparaison Avec Des Composés Similaires

Benzenethiol: Lacks the ethyl group, making it less hydrophobic.

2-Ethylbenzenethiol: The ethyl group is at a different position, affecting its reactivity and properties.

4-Ethylbenzenethiol: Similar structure but with the ethyl group at the fourth position.

Uniqueness: 3-Ethylbenzenethiol is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and research applications .

Activité Biologique

3-Ethylbenzenethiol, also known by its chemical formula CHS, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential applications in medicine and industry.

This compound is an aromatic thiol characterized by a thiol (-SH) group attached to a benzene ring with an ethyl substituent. Its structure can be represented as follows:

This unique configuration allows this compound to participate in various biochemical reactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and other electrophilic species through its thiol group. This interaction can lead to the formation of covalent bonds, thus influencing various biochemical pathways. Additionally, the compound can undergo redox reactions that affect cellular redox balance and signaling pathways.

Interaction with Biomolecules

The thiol group in this compound plays a crucial role in its reactivity. It can form disulfide bonds with proteins, potentially altering protein function and stability. This property is significant in the context of enzyme regulation and metabolic pathways.

Summary of Toxicological Findings

| Study | Exposure | Observed Effects |

|---|---|---|

| Toftgard and Nilsen (1982) | 2000 ppm for 3 days | Increased liver weight; induction of cytochrome P-450 |

| Elovaara et al. (1985) | 50 ppm for 2 weeks | Increased hepatic drug metabolizing enzymes |

| NTP (1992) | 246 ppm for 90 days | No histopathological changes observed |

Potential Applications

1. Medicinal Chemistry:

Research is ongoing to explore the therapeutic applications of this compound. Its ability to modulate biochemical pathways suggests potential use in drug development, particularly in targeting oxidative stress-related diseases.

2. Industrial Applications:

In the industrial sector, this compound is utilized as a building block in organic synthesis and as a precursor for various chemical compounds. Its applications extend to pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities associated with thiophenolic compounds, including derivatives of this compound. For instance, research on similar compounds has demonstrated antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Key Research Outcomes

Propriétés

IUPAC Name |

3-ethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULNDUPZYLKLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574397 | |

| Record name | 3-Ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62154-77-2 | |

| Record name | 3-Ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.